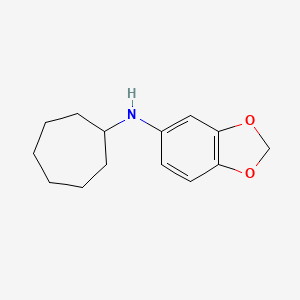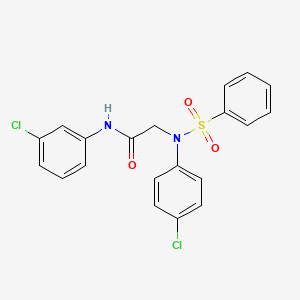![molecular formula C16H18N2O2S B5196562 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It has also been suggested that the compound may interact with metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline in lab experiments is its unique chemical properties, which make it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline. One direction is to further investigate the mechanism of action of the compound, in order to better understand its potential applications in the treatment of cancer and inflammation. Another direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions. Additionally, future research could focus on developing derivatives of 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline with improved properties, such as increased potency and reduced toxicity.
Conclusion:
In conclusion, 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is a synthetic compound that has been widely studied for its potential applications in scientific research. It exhibits unique chemical properties that make it a useful tool for studying the mechanisms of cancer cell growth and inflammation. While there are limitations to its use, the compound shows promise for future research in the fields of medicine and biochemistry.
Méthodes De Synthèse
The synthesis of 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline involves the reaction of 2-chloro-3-formyl quinoline with 4-morpholine ethanethiol in the presence of a base. The reaction yields a yellow solid, which is then purified by recrystallization. The purity of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antimicrobial agent. Additionally, 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12(16(19)18-8-10-20-11-9-18)21-15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCZROCUVVVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5196482.png)
![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)


![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)